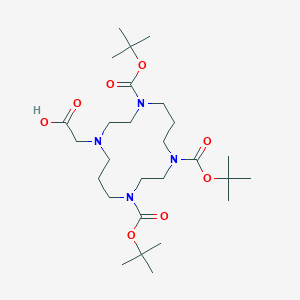
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid is a complex organic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and biochemistry . The compound is characterized by its cyclic structure, which includes four nitrogen atoms and a carboxylic acid group, providing multiple coordination sites for metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid typically involves the protection of the nitrogen atoms in 1,4,8,11-tetraazacyclotetradecane (cyclam) with tert-butyloxycarbonyl (Boc) groupsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like Boc anhydride and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and functionalization steps but utilizes industrial-grade reagents and solvents. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen atoms can be deprotected under acidic conditions, allowing for further functionalization.
Complexation Reactions: The compound forms stable complexes with metal ions such as copper, nickel, and zinc.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when complexed with metal ions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Complexation: Metal salts like copper(II) chloride and nickel(II) acetate are used under aqueous or organic solvent conditions.
Major Products
Deprotected Cyclam Derivatives: Resulting from the removal of Boc groups.
Metal Complexes: Formed by the coordination of metal ions to the nitrogen atoms in the macrocycle.
Aplicaciones Científicas De Investigación
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, stabilizing them and altering their chemical properties . This coordination can affect various molecular targets and pathways, including enzymatic activity and metal ion transport .
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound without Boc protection.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative with methyl groups instead of Boc groups.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: A derivative with acetic acid groups on all nitrogen atoms.
Uniqueness
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid is unique due to its specific combination of Boc protection and acetic acid functionalization. This provides a balance between stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C27H50N4O8 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
2-[4,8,11-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid |
InChI |
InChI=1S/C27H50N4O8/c1-25(2,3)37-22(34)29-14-11-15-31(24(36)39-27(7,8)9)19-18-30(23(35)38-26(4,5)6)13-10-12-28(16-17-29)20-21(32)33/h10-20H2,1-9H3,(H,32,33) |
Clave InChI |
KGMVNFLKVJYADI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


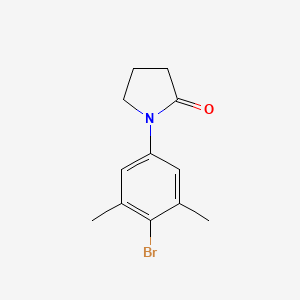
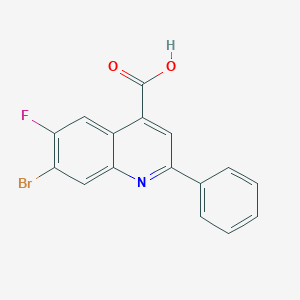
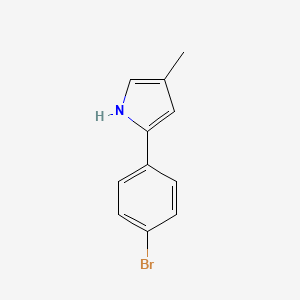
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)
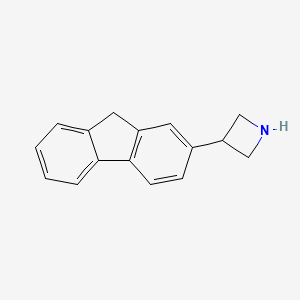
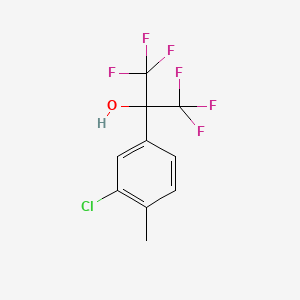

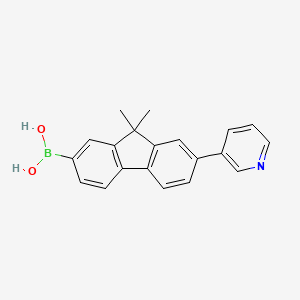
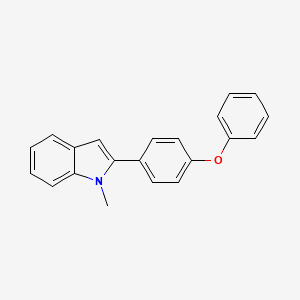
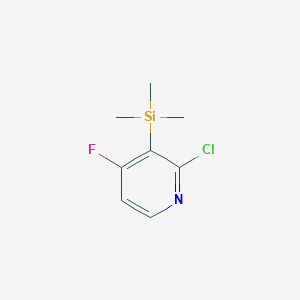
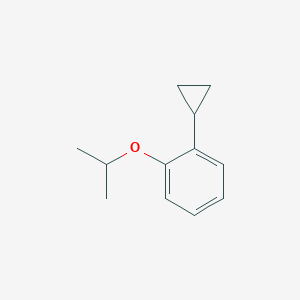

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)

